molecular formula C21H30N2O7 B3967757 4-[1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate

4-[1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate

Cat. No. B3967757
M. Wt: 422.5 g/mol
InChI Key: UHYPFWLKOADFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as BMT-101 and belongs to the class of morpholine-based compounds.

Mechanism of Action

The mechanism of action of BMT-101 involves the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. The compound has been found to inhibit the activity of cyclin-dependent kinases, which are essential for the cell cycle progression. BMT-101 also inhibits the activity of certain proteins that are involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects:
BMT-101 has been found to induce apoptosis in cancer cells, which leads to the death of these cells. The compound also inhibits the migration and invasion of cancer cells, which prevents the spread of cancer to other parts of the body. BMT-101 has also been found to reduce inflammation and pain, making it a potential treatment for various inflammatory disorders.

Advantages and Limitations for Lab Experiments

BMT-101 has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. The compound is also highly selective for cancer cells, which reduces the risk of toxicity to healthy cells. However, BMT-101 has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of BMT-101. One area of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of research is the investigation of the potential use of BMT-101 in combination with other chemotherapeutic agents to enhance its efficacy. Additionally, the potential use of BMT-101 in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis, is an area of interest for future research.
In conclusion, BMT-101 is a promising compound that has shown potential therapeutic applications in various fields of medicine. Its anti-cancer, anti-inflammatory, and analgesic properties make it a valuable compound for further research and development. With continued research, BMT-101 may become an important treatment option for various diseases in the future.

Scientific Research Applications

BMT-101 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. The compound has shown promising results in the treatment of various types of cancer, including breast, lung, and prostate cancer.

properties

IUPAC Name

4-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]-2,6-dimethylmorpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3.C2H2O4/c1-14-10-21(11-15(2)24-14)17-5-7-20(8-6-17)12-16-3-4-18-19(9-16)23-13-22-18;3-1(4)2(5)6/h3-4,9,14-15,17H,5-8,10-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYPFWLKOADFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC4=C(C=C3)OCO4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate
Reactant of Route 2
4-[1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate
Reactant of Route 3
Reactant of Route 3
4-[1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate
Reactant of Route 4
4-[1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate
Reactant of Route 5
Reactant of Route 5
4-[1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate
Reactant of Route 6
4-[1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate

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